molecular formula C20H18O2 B310564 2,3-Dimethylphenyl 1-naphthylacetate

2,3-Dimethylphenyl 1-naphthylacetate

Cat. No.: B310564
M. Wt: 290.4 g/mol
InChI Key: NXJKMIWWEHSAMX-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 1-naphthylacetate is an organic ester compound featuring a naphthyl acetate group linked to a 2,3-dimethylphenyl substituent. Its molecular formula is C₂₀H₁₈O₂, with a molecular weight of 290.36 g/mol.

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(2,3-dimethylphenyl) 2-naphthalen-1-ylacetate

InChI

InChI=1S/C20H18O2/c1-14-7-5-12-19(15(14)2)22-20(21)13-17-10-6-9-16-8-3-4-11-18(16)17/h3-12H,13H2,1-2H3

InChI Key

NXJKMIWWEHSAMX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)CC2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)CC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,3-Dimethylphenyl 1-naphthylacetate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Applications
This compound Not available C₂₀H₁₈O₂ 290.36 Ester (naphthyl acetate), dimethylphenyl Research intermediate, potential pesticide
1,2-Dimethylnaphthalene 573-98-8 C₁₂H₁₂ 156.23 Fused aromatic, methyl groups Industrial solvent, chemical intermediate
1,4-Dimethylnaphthalene 571-58-4 C₁₂H₁₂ 156.23 Fused aromatic, methyl groups Polymer production, dye synthesis
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Not available C₁₄H₁₉ClNO 268.76 Chloroacetamide, dimethylphenyl Herbicide, pesticide

Key Differences in Properties and Reactivity

  • Solubility: The ester group in this compound likely reduces water solubility compared to dimethylnaphthalenes, which are nonpolar hydrocarbons. Acetamide derivatives (e.g., the chloroacetamide in Table 1) may exhibit moderate solubility due to polar amide bonds .
  • Stability : Esters are prone to hydrolysis under acidic or basic conditions, whereas dimethylnaphthalenes are thermally stable aromatic hydrocarbons. Acetamides, with their C–N bonds, may resist hydrolysis but degrade under UV exposure .
  • Synthetic Routes: The target compound may be synthesized via esterification of 1-naphthylacetic acid with 2,3-dimethylphenol. In contrast, dimethylnaphthalenes are typically derived from coal tar or catalytic reforming , and acetamide pesticides via nucleophilic substitution .

Toxicological and Environmental Profiles

Toxicity Comparison

  • This compound: Limited direct data, but esters of aromatic acids may cause respiratory or dermal irritation.
  • Dimethylnaphthalenes : Inhalation or oral exposure can lead to systemic effects, including hepatic and renal toxicity in mammals .

Environmental Persistence

  • The ester’s hydrolytic instability may reduce environmental persistence compared to dimethylnaphthalenes, which bioaccumulate due to hydrophobicity . Acetamide pesticides, however, may persist in soil due to slow microbial degradation .

Research Methodologies and Computational Insights

  • Crystallography : Tools like SHELX and ORTEP-3 have been critical in resolving crystal structures of dimethyl-substituted aromatics, revealing packing patterns that influence stability and reactivity .
  • Computational Chemistry : Density-functional theory (DFT) studies incorporating exact exchange terms (e.g., Becke’s hybrid functionals) improve predictions of thermochemical properties, such as bond dissociation energies, for aromatic esters like this compound .

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